D-(-)-Norleucine
Description
The Significance of Non-Proteinogenic D-Amino Acids in Biological Systems
While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids are not merely laboratory curiosities. jpt.comnews-medical.net They are found in nature and play a variety of important biological roles. news-medical.netthieme-connect.com
Natural Occurrence and Distribution of D-Amino Acids
Contrary to the long-held belief that D-amino acids were artificial, evidence now shows their presence in a wide array of living organisms, including bacteria, plants, and even humans. thieme-connect.comthieme-connect.com They can exist in a free form or as components of peptides and other biomolecules. thieme-connect.com For instance, D-amino acids are integral to the structure of bacterial cell walls and are found in certain peptide antibiotics. numberanalytics.comresearchgate.net In humans, free D-amino acids can be found in the brain, blood, and urine, originating from diet and the spontaneous racemization of L-amino acids. researchgate.net A review of scientific literature has identified at least 132 natural peptide compounds that contain D-amino acids as essential structural components. nih.govresearchgate.net
Distinct Roles of D-Amino Acids Compared to L-Amino Acids in Biological Processes
The "handedness," or chirality, of amino acids is a critical factor in their biological function. jpt.com While L-amino acids are the standard for protein synthesis, D-amino acids have specialized roles. jpt.combiopharmaspec.com One of their key functions is to provide resistance to enzymatic degradation. Peptides containing D-amino acids are less susceptible to breakdown by proteases, which are enzymes that typically recognize and cleave peptides made of L-amino acids. biopharmaspec.comnih.gov This increased stability is a valuable property in the development of peptide-based drugs. numberanalytics.com For example, the inclusion of D-amino acids can enhance the half-life of a peptide in plasma. biopharmaspec.com Furthermore, certain D-amino acids, such as D-serine, act as neurotransmitters or as agonists for receptors in the nervous system. news-medical.netbiopharmaspec.com
D-Norleucine as a Non-Proteinogenic Amino Acid
D-Norleucine serves as a valuable tool in biochemical and pharmaceutical research. chemimpex.comchemimpex.com Its unique structure allows it to be used as a substitute for other amino acids in studies of protein structure and function. ontosight.ai
Structural Isomerism and Chiral Configuration of D-Norleucine
Norleucine, with the chemical formula C6H13NO2, is an isomer of the proteinogenic amino acid leucine (B10760876). ebi.ac.uk Like most alpha-amino acids, norleucine is chiral, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: D-Norleucine and L-Norleucine. ebi.ac.ukjpt.com These isomers are distinguished by the spatial arrangement of the amino group around the central alpha-carbon. biopharmaspec.com In a Fischer projection, the amino group of D-Norleucine is on the right, while in L-Norleucine it is on the left. jpt.commasterorganicchemistry.com This difference in chirality leads to distinct biological activities. jpt.com
Table 1: Properties of Norleucine
| Property | Value |
|---|---|
| Chemical Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
This table summarizes key chemical properties of the amino acid norleucine.
Contextualizing D-Norleucine within the Broader Class of Unnatural Amino Acids
Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally encoded in the genome. ontosight.airesearchgate.net The incorporation of UAAs like D-Norleucine into proteins is a powerful technique in protein engineering. researchgate.netrsc.org By replacing natural amino acids with UAAs, researchers can create proteins with enhanced stability, novel functions, and altered physicochemical properties. researchgate.netrsc.org For example, substituting methionine with norleucine can protect proteins from oxidation. rsc.org This approach has significant potential in developing new biocatalysts and therapeutic proteins. researchgate.net
Historical Perspectives on the Discovery and Initial Characterization of D-Norleucine
The study of D-amino acids has evolved significantly from the initial belief that they were unnatural byproducts. Early research focused on their synthesis and the observation of their effects in biological systems. The development of techniques like oxidase-coupled assays has enabled the production of various D-amino acids, including D-norleucine, with high optical purity. bac-lac.gc.ca Historically, the focus of amino acid research was predominantly on the L-isomers. bac-lac.gc.ca However, the discovery of D-amino acids in natural products and their unique biological functions has led to a growing interest in their characterization and application, particularly in the pharmaceutical industry for creating more stable and effective peptide-based drugs. bac-lac.gc.ca
Research Trajectories and Contemporary Significance of D-Norleucine
The scientific inquiry into D-Norleucine has evolved from fundamental studies of its properties to sophisticated applications in biotechnology and pharmaceutical development. Initially, research focused on its basic chemical characteristics and its presence in various organisms. Over time, the focus has shifted towards harnessing its unique attributes for practical applications, such as enhancing the stability of therapeutic peptides and proteins. chemimpex.comchemimpex.com
Emerging Research Areas in D-Norleucine Biology
Recent research has illuminated several promising areas where D-Norleucine is making a significant impact. These emerging fields leverage the distinct properties of D-Norleucine to address challenges in medicine and biotechnology.
Peptide and Protein Engineering: D-Norleucine is increasingly used as a building block in the synthesis of peptides and proteins. chemimpex.comchemimpex.com Its incorporation can modify the properties of these molecules, offering insights into protein folding, stability, and function. chemimpex.com The substitution of naturally occurring amino acids with D-Norleucine can lead to enhanced stability and solubility of peptides, which is particularly advantageous in the development of therapeutic agents. chemimpex.com
Drug Development: In the realm of pharmaceutical development, D-Norleucine serves as a critical component in the design of novel drugs. chemimpex.comchemimpex.com Its derivatives have been investigated for a range of biological activities, including antimicrobial, antitumor, and neuroprotective effects. smolecule.com For instance, replacing methionine with norleucine in the Amyloid-β peptide, a key factor in Alzheimer's disease, has been shown to negate the peptide's neurotoxic effects. wikipedia.org
Metabolic and Cellular Research: D-Norleucine is also being explored for its role in metabolic pathways and its potential as a dietary supplement. chemimpex.com Studies have investigated its effects on protein degradation in hepatocytes and its ability to inhibit certain enzymatic reactions. ebi.ac.uk Furthermore, research has shown that the formation of norleucine in bacteria like Escherichia coli can be influenced by environmental factors such as oxygen limitation and the presence of specific trace elements. nih.gov
Current State of Knowledge and Unanswered Questions Regarding D-Norleucine
While significant strides have been made in understanding the utility of D-Norleucine, several questions remain unanswered, paving the way for future research.
Current Knowledge:
It is well-established that D-Norleucine is a non-canonical amino acid that can be found in small amounts in some bacteria. wikipedia.org Its biosynthesis can occur through the action of certain enzymes on α-ketobutyrate. wikipedia.org The imperfect selectivity of aminoacyl-tRNA synthetases can lead to the misincorporation of norleucine into proteins in place of methionine. nih.gov This property has been exploited to study protein structure and function. drugbank.comncats.io
Unanswered Questions:
Despite the progress, there are still gaps in our understanding of D-Norleucine's biological roles and potential applications.
Long-term Biological Effects: The long-term consequences of incorporating D-Norleucine into therapeutic proteins and the potential for immunogenic responses in humans are not yet fully understood. nih.gov
Regulatory Mechanisms: The precise regulatory mechanisms governing the biosynthesis and incorporation of norleucine in various organisms are still being elucidated.
Full Therapeutic Potential: While promising, the full therapeutic potential of D-Norleucine derivatives in treating diseases like cancer and neurodegenerative disorders requires further investigation. smolecule.comrsc.org
Prebiotic Significance: The presence of norleucine in Miller-Urey experiments suggests a potential role in the prebiotic synthesis of amino acids, a topic that warrants further exploration. wikipedia.org
The following interactive data table summarizes key research findings related to D-Norleucine:
| Research Area | Key Findings |
| Peptide Synthesis | D-Norleucine is a valuable building block, enhancing peptide stability and solubility. chemimpex.comchemimpex.com |
| Drug Development | D-Norleucine derivatives show potential antimicrobial, antitumor, and neuroprotective properties. smolecule.com |
| Alzheimer's Research | Substitution of methionine with norleucine in Amyloid-β peptide negates neurotoxicity. wikipedia.org |
| Metabolic Studies | D-Norleucine can inhibit protein degradation in isolated rat hepatocytes. ebi.ac.uk |
| Bacterial Metabolism | Norleucine formation in E. coli is influenced by oxygen levels and trace elements. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-aminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQKBLKVPFOOQJ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317870 | |
| Record name | D-Norleucine | |
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Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Shiny solid; [Merck Index] White flakes; [Sigma-Aldrich MSDS] | |
| Record name | D-(-)-Norleucine | |
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CAS No. |
327-56-0 | |
| Record name | D-Norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Norleucine, D-(-)- | |
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| Record name | D-norleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04419 | |
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| Record name | D-Norleucine | |
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| Record name | D-(-)-norleucine | |
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| Record name | NORLEUCINE, D-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Biosynthesis and Metabolic Pathways of D Norleucine
Enzymatic and Microbial Biosynthesis of D-Amino Acids
D-amino acids are integral components of various biological structures, particularly the peptidoglycan cell walls of bacteria. Their synthesis is a crucial process for microbial survival and adaptation.
In both prokaryotic and eukaryotic organisms, D-amino acids are primarily synthesized from their corresponding L-enantiomers. The primary mechanism for this conversion is through the action of enzymes that catalyze the inversion of the stereochemistry at the α-carbon. While L-amino acids are the common building blocks of proteins, D-amino acids have diverse roles, including as components of bacterial cell walls, signaling molecules, and constituents of some peptide antibiotics.
Two main enzymatic pathways lead to the formation of D-amino acids:
Racemization: This process involves the direct conversion of an L-amino acid to a racemic mixture of both D- and L-enantiomers by enzymes called racemases.
Transamination: Specific D-amino acid aminotransferases can synthesize D-amino acids from α-keto acids and an amino donor.
Racemases and epimerases are the key enzymes responsible for the synthesis of most D-amino acids in bacteria.
Amino Acid Racemases: These enzymes catalyze the interconversion of L- and D-enantiomers of a specific amino acid. wikipedia.org They are broadly classified into two categories based on their cofactor requirement: pyridoxal 5'-phosphate (PLP)-dependent and PLP-independent racemases. PLP-dependent racemases, such as alanine racemase, are common in bacteria and are essential for providing D-alanine for peptidoglycan synthesis. Some racemases exhibit broad substrate specificity, meaning they can act on a variety of amino acids. nih.govoup.comnih.gov For instance, a broad-spectrum racemase from Vibrio cholerae, BsrV, can racemize ten different amino acids, including those with aliphatic side chains like leucine (B10760876). nih.gov Given the structural similarity between leucine and norleucine, it is plausible that such broad-spectrum racemases could also act on L-norleucine to produce D-norleucine. An amino acid racemase from Aeromonas caviae also displays very broad substrate specificity. oup.com
Epimerases: These enzymes alter the configuration of a specific stereocenter in a molecule containing multiple chiral centers. In the context of amino acids, they can convert one diastereomer to another.
The enzymatic conversion of L-norleucine to D-norleucine can be achieved through the action of a suitable racemase. While specific racemases dedicated solely to norleucine are not extensively documented, the promiscuous activity of broad-spectrum racemases provides a likely biological route for its formation.
Specific Biosynthetic Routes of Norleucine in Microorganisms
The biosynthesis of L-norleucine, the precursor to D-norleucine, has been studied in microorganisms like Escherichia coli. It is not a primary metabolite but arises from the promiscuous activity of enzymes involved in branched-chain amino acid biosynthesis.
The biosynthesis of L-norleucine is intricately linked to the leucine biosynthetic pathway. The key precursor for norleucine synthesis is α-ketobutyrate. asm.org This α-keto acid is a metabolic intermediate derived from the catabolism of threonine or methionine. nih.gov
The enzymes of the leucine biosynthetic pathway (encoded by the leuABCD operon in E. coli) can act on α-ketobutyrate as an alternative substrate to the natural substrate, α-ketoisovalerate. This enzymatic promiscuity leads to the synthesis of L-norleucine through a series of reactions analogous to leucine biosynthesis. The process involves the sequential action of:
α-Isopropylmalate synthase (LeuA): This enzyme catalyzes the condensation of acetyl-CoA with α-ketobutyrate, initiating the pathway. oup.com
Isopropylmalate isomerase (LeuC and LeuD): This enzyme complex isomerizes the product of the first reaction.
β-Isopropylmalate dehydrogenase (LeuB): This enzyme catalyzes the oxidative decarboxylation to yield the α-keto acid precursor of norleucine.
Branched-chain amino acid aminotransferase (IlvE): This enzyme catalyzes the final transamination step to produce L-norleucine.
| Enzyme | Gene (E. coli) | Reaction in L-Norleucine Biosynthesis |
|---|---|---|
| α-Isopropylmalate synthase | leuA | Condensation of α-ketobutyrate and acetyl-CoA |
| Isopropylmalate isomerase | leuC, leuD | Isomerization of the condensation product |
| β-Isopropylmalate dehydrogenase | leuB | Oxidative decarboxylation to form α-ketohexanoate |
| Branched-chain amino acid aminotransferase | ilvE | Transamination of α-ketohexanoate to L-norleucine |
Metabolic engineering offers powerful strategies to enhance the production of desired compounds like D-norleucine in microbial hosts such as E. coli. These strategies focus on increasing the precursor supply, overexpressing key enzymes, and eliminating competing pathways. nih.gov
To enhance D-norlecenine production, a multi-pronged approach can be taken:
Increasing Precursor (α-Ketobutyrate) Availability:
Overexpression of threonine deaminase (ilvA) to increase the conversion of threonine to α-ketobutyrate.
Deletion of pathways that consume α-ketobutyrate, such as the pathways leading to isoleucine biosynthesis.
Enhancing the L-Norleucine Pathway:
Overexpression of the leuABCD operon to drive the conversion of α-ketobutyrate to the α-keto acid of norleucine.
Overexpression of a suitable aminotransferase (e.g., IlvE) to increase the final amination step to L-norleucine.
Facilitating the Conversion to D-Norleucine:
Introduction and overexpression of a broad-spectrum amino acid racemase that has activity on L-norleucine. This would facilitate the conversion of the produced L-norleucine into D-norleucine.
Alternatively, engineering a D-amino acid aminotransferase to efficiently utilize the α-keto acid of norleucine as a substrate. polimi.it
A study on enhancing L-norleucine production in E. coli demonstrated that deleting genes for acetolactate synthases (involved in branched-chain amino acid synthesis) and overexpressing the leuABCD operon led to a significant accumulation of L-norleucine. This engineered strain could serve as a platform for further modifications to produce D-norleucine by incorporating a suitable racemase.
| Metabolic Engineering Strategy | Target Gene(s) | Rationale |
|---|---|---|
| Increase α-ketobutyrate supply | Overexpress ilvA | Enhance conversion of threonine to α-ketobutyrate. |
| Enhance L-norleucine synthesis | Overexpress leuABCD operon | Drive the conversion of α-ketobutyrate to L-norleucine precursors. |
| Block competing pathways | Delete genes for acetolactate synthases | Prevent the diversion of precursors to branched-chain amino acids. |
| Convert L- to D-norleucine | Introduce and overexpress a broad-spectrum racemase | Facilitate the stereochemical inversion to the D-form. |
Metabolic Intermediates and Precursors in D-Norleucine Synthesis
The key metabolic precursors and intermediates in the biosynthetic pathway of D-norleucine are rooted in central carbon metabolism.
Threonine: This amino acid is a primary precursor for α-ketobutyrate in many microorganisms. The enzyme threonine deaminase directly converts threonine to α-ketobutyrate and ammonia (B1221849).
α-Ketobutyrate: This α-keto acid is the direct precursor that enters the modified leucine biosynthetic pathway to initiate norleucine synthesis. nih.gov It can also be generated from the metabolism of methionine. nih.gov
Acetyl-CoA: This central metabolic intermediate provides the two-carbon unit that is condensed with α-ketobutyrate in the first committed step of the pathway, catalyzed by α-isopropylmalate synthase.
L-Norleucine: This is the direct precursor for D-norleucine formation via racemization. Its synthesis relies on the intermediates generated by the sequential action of the LeuC/D and LeuB enzymes on the product of the initial condensation reaction.
α-Ketohexanoate: This is the immediate α-keto acid precursor to L-norleucine, which is then converted to the amino acid by a transaminase.
Regulation of D-Norleucine Biosynthesis
The biosynthesis of D-norleucine, a non-proteinogenic D-amino acid, is not governed by a dedicated, linear metabolic pathway but is rather the result of the activity of specific enzymes that can produce a variety of D-amino acids. The regulation of its formation is therefore intrinsically linked to the control of these key enzymes, primarily amino acid racemases and D-aminotransferases. These enzymes are subject to complex regulatory mechanisms, including substrate availability, competitive inhibition, and control at the genetic level, which are influenced by both the internal metabolic state of the cell and external environmental cues.
In many bacteria, the production of non-canonical D-amino acids, such as D-leucine and D-methionine, is initiated as cells transition into the stationary phase of growth. nih.gov This timing suggests a regulatory link to cellular stress responses and changes in population density. nih.gov The enzymes responsible, particularly broad-spectrum racemases, can convert various L-amino acids into their D-enantiomers, with the specific D-amino acids produced depending on the available L-amino acid pool in the environment. nih.govfrontiersin.org
Feedback Inhibition Mechanisms
Classical feedback inhibition, where the final product of a pathway allosterically inhibits the first enzyme, is a cornerstone of metabolic regulation for many proteinogenic amino acids. nih.govstudy.com However, for D-norleucine and other non-canonical D-amino acids synthesized by racemases or general aminotransferases, this specific form of self-regulation is not well-documented. Instead, the regulation often occurs through competitive inhibition of the synthesizing enzymes by other amino acids and related metabolites.
The table below summarizes findings on the inhibition of amino acid racemases, which provides a model for understanding the potential regulation of D-norleucine biosynthesis.
| Enzyme | Inhibitor(s) | Type of Inhibition | Significance |
|---|---|---|---|
| Serine Racemase | Glycine (B1666218), L-Aspartic Acid, L-Asparagine | Competitive | Demonstrates that racemase activity can be regulated by the concentration of other amino acids and metabolites in the cell. nih.gov |
| Alanine Racemase | D-Cycloserine | Irreversible Inhibition | Highlights a mechanism for potent, often therapeutic, inhibition of D-amino acid synthesis, crucial for bacterial cell wall formation. |
| Broad-Spectrum Racemases (General) | Substrate Analogs / Other L-Amino Acids | Competitive (Predicted) | The promiscuous nature of these enzymes suggests that high concentrations of one L-amino acid could prevent the racemization of another, acting as a form of competitive regulation. nih.gov |
Genetic and Environmental Factors Influencing Biosynthesis
The production of D-norleucine is profoundly influenced by genetic and environmental factors that control the expression and activity of the enzymes responsible for its synthesis.
Genetic Factors: The primary genetic determinant for D-norleucine synthesis is the presence and expression level of genes encoding amino acid racemases or D-amino acid aminotransferases. mdpi.commdpi.com
Racemase Genes: Many bacteria possess genes for specific racemases (e.g., alanine racemase, alr; glutamate racemase, murI) or broad-spectrum racemases (e.g., bsrV in Vibrio cholerae). nih.govnih.gov The deletion of these genes can eliminate the ability of the organism to produce the corresponding D-amino acids, which can, in turn, affect various physiological processes, including cell wall metabolism. mdpi.comnih.gov Conversely, the overexpression of racemase genes can be a strategy to increase the production of D-amino acids.
Aminotransferase Genes: The enzymatic synthesis of D-norleucine can be achieved using D-amino acid aminotransferases (DAAT). mdpi.com Genetically engineering organisms like E. coli to overexpress DAAT enzymes is a common strategy for the biotechnological production of optically pure D-amino acids from their corresponding α-keto acids. mdpi.com
Environmental Factors: Environmental conditions play a crucial role in modulating the biosynthesis of D-amino acids.
Nutrient Availability: The most critical environmental factor is the availability of the L-norleucine precursor. The activity of broad-spectrum racemases is directly dependent on the identity and concentration of L-amino acids in the surrounding environment, as these serve as the substrates for conversion. nih.govfrontiersin.org
Growth Phase: The synthesis and release of many non-canonical D-amino acids are often linked to the bacterial growth cycle, with production significantly increasing as cells enter the stationary phase. nih.gov This suggests that factors associated with high cell density, nutrient limitation, or the accumulation of waste products trigger the biosynthetic machinery.
pH and Temperature: While enzymatic reactions are the primary route for biosynthesis, non-enzymatic racemization can occur. Physical and chemical factors such as pH and temperature can influence the rate of spontaneous racemization, although this is generally a much slower process compared to enzyme-catalyzed conversion. tandfonline.com
The following table details the key genetic and environmental factors that influence the biosynthesis of D-amino acids like D-norleucine.
| Factor Type | Specific Factor | Effect on D-Norleucine Biosynthesis | Mechanism of Action |
|---|---|---|---|
| Genetic | Presence/Expression of Racemase Genes (e.g., bsr) | Increases/Enables Production | Codes for enzymes that directly convert L-norleucine to D-norleucine. nih.gov |
| Expression of D-Aminotransferase Genes | Increases/Enables Production | Codes for enzymes that synthesize D-norleucine from its α-keto acid precursor (2-ketohexanoic acid). mdpi.com | |
| Environmental | L-Norleucine Availability | Increases Production | Acts as the direct substrate for racemase enzymes. nih.govfrontiersin.org |
| Bacterial Growth Phase (Stationary Phase) | Induces Production | Activates the expression of racemase genes, possibly as a response to cellular stress or quorum sensing signals. nih.gov | |
| pH and Temperature | Modulates Production Rate | Affects the stability and activity of biosynthetic enzymes and can influence rates of non-enzymatic racemization. tandfonline.com |
Biological Functions and Roles of D Norleucine and Its Derivatives
Incorporation of D-Norleucine into Peptides and Proteins
The incorporation of D-Norleucine into peptide and protein structures is a key area of study, revealing insights into both natural and engineered biological systems.
The cellular machinery for protein synthesis, particularly the ribosome, is highly selective for L-amino acids. The incorporation of D-amino acids into peptides through ribosomal translation is generally inefficient and actively suppressed by several mechanisms. These include the significantly slower reaction rates of D-amino acids with aminoacyl-tRNA synthetases, the deacylation of D-aminoacyl-tRNAs by D-aminoacyl-tRNA deacylase (DTD), and the reduced delivery and peptide bond formation rates of D-aminoacyl-tRNAs by the ribosome's A-site acs.orgoup.com. Despite these natural barriers, research is exploring methods to engineer ribosomal systems for the incorporation of D-amino acids acs.org.
In contrast, D-amino acids are naturally incorporated into peptides through non-ribosomal pathways. These include direct synthesis by large enzyme complexes known as nonribosomal peptide synthetases (NRPSs), which can directly incorporate free D-amino acids, or through post-translational modification of peptide precursors, a process known as L-amino acid epimerization tandfonline.comresearchgate.net. D-Norleucine is utilized as a building block in synthetic peptide chemistry, facilitating the creation of peptides with modified properties lifetein.comchemimpex.comnordicbiosite.commedchemexpress.com.
Aminoacyl-tRNA synthetases are crucial enzymes responsible for charging specific amino acids onto their cognate transfer RNAs (tRNAs). These enzymes exhibit a high degree of stereoselectivity, generally reacting much more slowly with D-amino acids compared to their L-counterparts oup.com. The incorporation of norleucine into peptides, particularly in natural contexts where it occurs, reflects the imperfect selectivity of the associated aminoacyl-tRNA synthetases, which may occasionally mischarge norleucine onto a tRNA wikipedia.org. While specific quantitative data on D-Norleucine's interaction with individual aminoacyl-tRNA synthetases is complex, the general principle of reduced affinity and slower reaction rates for D-amino acids compared to L-amino acids holds true oup.com.
D-Norleucine as a Modifier of Biological Activity
D-Norleucine and its derivatives can modulate biological activity by interfering with enzyme functions or influencing molecular interactions.
D-Norleucine derivatives have demonstrated inhibitory effects on various enzymes, making them subjects of interest in drug discovery and biochemical research. For example, dipeptides incorporating D-amino acids have been designed as inhibitors for glutathione (B108866) S-transferase (GST) isoenzymes. Specifically, gamma-L-glutamyl-D-aminoadipic acid (gamma-L-Glu-D-Aad) showed significant inhibitory activity against GST isoenzymes 3-3 and 4-4, with Ki values of 34 µM and 8 µM, respectively. In comparison, the L-enantiomer, gamma-L-Glu-L-Aad, was a much weaker inhibitor (Ki = 430 µM for GST 3-3). Gamma-L-Glutamyl-D-norleucine also exhibited a higher Ki value for GST 3-3, indicating that the presence of a delta-carboxylate group in D-aminoadipic acid was crucial for high affinity inhibition nih.gov.
Furthermore, phosphonic and phosphinic analogues of norleucine have been synthesized as potential inhibitors of cytosolic leucine (B10760876) aminopeptidase (B13392206) (LAP), a metallopeptidase. These compounds demonstrated moderate inhibitory activity, with inhibition constants (Ki) in the micromolar range tandfonline.com. While not a direct D-Norleucine derivative, 6-Diazo-5-oxo-L-norleucine (DON) serves as a well-studied glutamine antagonist and mechanism-based inhibitor of glutamine-using enzymes, underscoring the inhibitory potential of norleucine-based structures aacrjournals.orgnih.gov.
Table 1: Inhibition of Glutathione S-Transferase (GST) Isoenzymes by D-Amino Acid Derivatives
| Inhibitor | Target GST Isoenzyme | Ki (µM) | Reference |
| gamma-L-Glu-D-Aad | GST 3-3 | 34 | nih.gov |
| gamma-L-Glu-D-Aad | GST 4-4 | 8 | nih.gov |
| gamma-L-Glu-L-Aad | GST 3-3 | 430 | nih.gov |
| gamma-L-Glutamyl-D-norleucine | GST 3-3 | > 430 | nih.gov |
D-Norleucine is employed in research to study protein interactions and their modulation chemimpex.comchemimpex.com. The incorporation of D-amino acids, including D-Norleucine, has been investigated for its potential to disrupt or alter protein-protein interactions, offering a strategy for developing targeted therapeutic agents i.moscow. Studies utilizing D-Norleucine can help elucidate the specific roles of amino acid residues in mediating these complex molecular associations.
Effects on Signal Transduction Pathways (e.g., mTOR signaling)
While research directly implicating D-norleucine as a primary modulator of specific signal transduction pathways like mTOR is still emerging, its presence in complex biological systems suggests potential indirect roles. Studies have indicated that leucine, a structurally related amino acid, can stimulate muscle protein synthesis by activating the mTOR signaling pathway life-science-alliance.org. Furthermore, various metabolites, including D-amino acids and their derivatives, have been found to be enriched in pathways associated with cellular signaling broadinstitute.orgnih.govfrontiersin.org. For instance, D-norleucine has been observed to inhibit the proliferative effects of endothelin, suggesting an interaction with cellular receptors and subsequent influence on signal transduction mechanisms google.com. The broader context of D-amino acid metabolism and their presence in cellular environments implies a potential for D-norleucine to interact with or influence signaling cascades, though specific direct mechanisms are yet to be fully elucidated.
Roles in Host-Microbe Interactions and Microbial Physiology
D-amino acids, including D-norleucine, are intrinsically linked to microbial physiology and play significant roles in the intricate balance of host-microbe interactions. Their presence and metabolism at the host-microbial interface contribute to shaping the microbial landscape and influencing host responses.
The host-microbial interface, particularly within the gastrointestinal tract, is a dynamic environment where D-amino acids are metabolized by both host enzymes and microbial communities. Studies have reported elevated levels of D-norleucine, alongside D-alanine and D-proline, in the small intestine of hosts infected with certain parasites. These elevated levels are associated with an increased abundance of specific D-amino acid-producing microbes, such as Lactobacillus, Lachnoclostridium, and Lachnospiraceae nih.gov. This observation highlights a direct link between host infection, specific microbial populations, and the metabolism of D-norleucine within the host's internal environment. Furthermore, D-amino acid oxidase (DAO), an enzyme found in mammalian tissues, is known to metabolize a range of D-amino acids, including D-norleucine life-science-alliance.orgnih.gov.
The presence and metabolic activity of D-amino acids can influence the composition and growth dynamics of the commensal microbiota. As noted, elevated D-norleucine levels in the small intestine have been correlated with the abundance of specific bacterial genera nih.gov. The gut microbiota, in general, plays a critical role in preventing pathogenic colonization through competition for nutrients and the production of antimicrobial compounds pharmaceuticalintelligence.com. While direct evidence for D-norleucine's specific impact on the growth or composition of commensal bacteria is still developing, its association with certain microbial populations suggests a role in modulating the microbial ecosystem. For example, studies involving fish diets have explored the potential impact of D-norleucine on gut microbiota health biorxiv.org.
D-amino acid oxidase (DAO) is a key enzyme involved in the metabolism of D-amino acids and plays a role in host defense mechanisms life-science-alliance.orgnih.govscience.gov. DAO catalyzes the oxidation of D-amino acids, producing reactive oxygen species (ROS) and ammonia (B1221849) life-science-alliance.orgnih.gov. While DAO can oxidize a variety of D-amino acids, including D-norleucine, its specific interactions and regulatory mechanisms are subjects of ongoing research. One study identified an interaction between DAO and the presynaptic protein Bassoon, which was found to inhibit DAO enzymatic activity. This interaction suggests a potential regulatory mechanism for synaptic D-serine concentrations, a known NMDA receptor co-agonist, and hints at broader roles for DAO in host defense and neurological signaling researchgate.net. The presence of D-norleucine in contexts related to host defense mechanisms has been noted, though specific interactions remain to be detailed science.govwikimedia.org.
D-amino acids are fundamental components of the bacterial cell wall, primarily as constituents of peptidoglycan (PG) broadinstitute.org. D-norleucine, as a synthetic D-amino acid, has been shown to be incorporated into the peptidoglycan of bacteria such as Escherichia coli. This incorporation can potentially disturb the normal synthesis of peptidoglycan asm.org. Research indicates that non-canonical D-amino acids can be incorporated into peptidoglycan by resting cells and may act synergistically with certain antibiotics, such as β-lactams broadinstitute.org. The precise mechanisms by which D-norleucine's incorporation impacts peptidoglycan structure and synthesis are areas of active investigation, with some findings suggesting that its specific chemical structure may impede certain enzymatic reactions within the synthesis pathway asm.org.
Metabolic Interplay with Other Amino Acids
D-norleucine participates in the broader metabolic landscape alongside proteinogenic L-amino acids and other D-amino acids. Its presence as a detected metabolite in various biological samples, such as in the context of Chlorella vulgaris cultivation, highlights its role in amino acid profiling and analysis, often utilizing it as an internal standard for quantitative measurements mdpi.comresearchgate.net. Metabolically, D-amino acids can be processed through specific enzymatic pathways, such as decarboxylation, which can yield valuable precursors for industrial applications nih.gov. In the context of host-microbe interactions, elevated levels of D-norleucine alongside other amino acids like D-alanine and D-proline are associated with changes in the gut microbial community during infection nih.gov. Furthermore, the metabolic roles of L-amino acids, such as leucine in activating mTOR signaling and regulating protein turnover life-science-alliance.orgwikimedia.org, provide a comparative framework for understanding the potential, albeit different, metabolic contributions of D-norleucine and other D-amino acids in biological systems.
Compound List:
D-Norleucine
Leucine
D-alanine
D-proline
D-serine
D-ornithine
D-arginine
D-methionine
D-tryptophan
D-phenylalanine
D-isoleucine
D-threonine
D-leucine
D-valine
D-aspartic acid
D-glutamic acid
D-histidine
D-asparagine
D-glutamine
D-tyrosine
D-cysteine
D-aminopimelic acid
D-allo-isoleucine
L-allo-isoleucine
L-isoleucine
D-phenylglycine
D-alpha-aminobutyric acid
D-alpha-aminopimelic acid
L-alanine
L-glutamic acid
L-glycine
L-histidine
L-isoleucine
L-leucine
L-lysine
L-methionine
L-proline
L-serine
L-threonine
L-tyrosine
L-valine
L-tryptophan
D-cycloserine
D-alanine-D-alanine (D-Ala-D-Ala)
N-acetyl-d-norleucine
Bz-D-Nle-Lys-Arg-Arg-H
Hypochlorous acid (HOCl)
Bassoon protein (BSN)
Synthetic Methodologies and Chemical Modifications of D Norleucine
Stereoselective Synthesis of D-Norleucine and its Analogues
The preparation of enantiomerically pure D-amino acids, including D-Norleucine, relies on several sophisticated synthetic approaches. These methods aim to control the stereochemistry at the α-carbon, ensuring the production of the desired D-enantiomer with high purity.
Chiral Pool Approaches
The chiral pool strategy leverages readily available enantiomerically pure natural products as starting materials to construct complex chiral molecules ethz.chresearchgate.netmdpi.comslideshare.net. Amino acids themselves can serve as chiral synthons, with their inherent chirality guiding the stereochemical outcome of subsequent reactions. While direct examples of D-Norleucine synthesis specifically from other chiral amino acids via the chiral pool are less detailed in the provided literature, the principle involves utilizing the stereocenter of a starting amino acid to direct the formation of new stereocenters or to be carried through the synthesis mdpi.com. For instance, chiral amino acids like L-cysteine and D-penicillamine have been used as chiral pool starting materials in the stereoselective synthesis of heterocyclic compounds scielo.br. The general concept is that the pre-existing chirality in the starting material is transferred to the product ethz.chsciencenet.cn.
Asymmetric Catalysis in D-Norleucine Synthesis
Asymmetric catalysis employs chiral catalysts, often transition metal complexes with chiral ligands, to induce enantioselectivity in chemical reactions, thereby producing a single enantiomer of a product from prochiral or racemic starting materials ethz.chuclm.es.
Rhodium-Catalyzed Hydroamination: A practical catalytic method has been developed for the gram-scale synthesis of Fmoc-protected D-Norleucine using rhodium-catalyzed hydroamination researchgate.net. This approach involves the addition of an amine across a carbon-carbon double bond in a stereoselective manner, yielding the desired chiral product.
Asymmetric Hydrogenation: Transition metal catalysts, particularly those involving iridium and rhodium with chiral ligands like BINAP, are instrumental in asymmetric hydrogenation reactions. These catalysts can be used to stereoselectively reduce prochiral precursors, such as dehydroamino acid derivatives, to yield enantiomerically enriched amino acids uclm.esacs.orgrsc.org. While specific examples for D-Norleucine via this route are not explicitly detailed, the methodology is well-established for other D-amino acids.
Chiral Glycine (B1666218) Equivalents: The asymmetric synthesis of D-amino acid derivatives, such as Fmoc-(S)-6,6,6-trifluoro-norleucine, has been achieved through the alkylation of chiral glycine equivalents using chiral Ni(II) complexes mdpi.com. This strategy allows for the controlled introduction of the side chain with high enantiomeric purity.
Enzymatic and Biocatalytic Production of D-Norleucine
Biocatalysis, utilizing enzymes or whole-cell systems, offers highly selective and environmentally friendly routes for D-amino acid synthesis. Several enzyme classes are employed for this purpose:
D-Amino Acid Dehydrogenases (DAADHs): These enzymes catalyze the reductive amination of α-keto acids to produce D-amino acids. Engineered DAADHs have shown broad substrate specificity and high enantioselectivity, enabling the direct synthesis of D-amino acids, including D-Norleucine, from their corresponding keto acids acs.orgnih.gov. For example, a mutant DAADH has demonstrated significant activity towards the synthesis of various D-amino acids with enantiomeric excess (ee) values of 95% to >99% nih.gov.
D-Amino Acid Transaminases (DAATs): DAATs catalyze the stereoselective transfer of an amino group from an amino donor to an α-keto acid, producing D-amino acids mdpi.commdpi.com. These enzymes are crucial in biocatalytic cascades. For instance, a DAAT from Haliscomenobacter hydrossis has been used in a one-pot, three-enzyme system for the asymmetric synthesis of D-amino acids, including D-Norleucine, achieving high yields and enantiomeric excesses mdpi.com.
L-Amino Acid Deaminases (LAADs) and L-Amino Acid Oxidases (LAAOs): These enzymes can be used in multi-enzymatic processes. LAADs catalyze the oxidative deamination of L-amino acids to α-keto acids, which can then be asymmetrically aminated by DAADHs rsc.org. LAAOs also play a role in D-amino acid production, sometimes in deracemization processes nih.gov. D-Norleucine has been produced using LAADs in combination with chemical reduction steps nih.gov.
Table 1: Biocatalytic Synthesis of D-Norleucine and Related D-Amino Acids
| Enzyme Class / System | Substrate (α-keto acid) | Amino Donor (if applicable) | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |
| D-Amino Acid Dehydrogenase (Engineered) | 2-Oxovalerate | Ammonia (B1221849) | D-Norleucine | ~99% | >99% | nih.gov |
| D-Amino Acid Transaminase (Halhy) | 2-Oxovalerate | D-Glutamate | D-Norleucine | 4.6 ± 0.4 | 43 ± 5 | mdpi.com |
| L-Amino Acid Deaminase (LAAD) + Chemical Reduction | α-Keto acid precursor | Ammonia-borane | D-Norleucine | 64-99% | up to 99% | nih.gov |
Derivatization and Chemical Modifications of D-Norleucine
D-Norleucine can be chemically modified to create more complex molecules, such as peptidomimetics and probes for chemical biology.
Synthesis of D-Norleucine-Containing Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but possess improved stability, bioavailability, or altered pharmacological properties. D-Norleucine is frequently incorporated into peptide sequences to enhance resistance to proteolytic degradation and to modulate biological activity chemimpex.comupc.educhemimpex.comtaylorandfrancis.comuq.edu.au. For example, D-Norleucine (Nle) has been used in the design of melanotropin analogs, contributing to prolonged biological potency upc.edu. The incorporation typically involves standard peptide coupling chemistries, where the protected D-Norleucine is coupled to other amino acids or peptide fragments chemimpex.com.
Incorporation of Functional Groups for Chemical Biology Probes (e.g., Fluorescent D-Amino Acids)
D-amino acids can be functionalized with various groups, such as fluorophores or photoactivatable moieties, to create probes for studying biological processes. Fluorescent D-amino acids (FDAAs) are particularly useful for visualizing and tracking bacterial cell wall biosynthesis in real-time nih.govacs.orgacs.org.
The synthesis of FDAAs often involves a modular approach, where commercially available fluorophores are attached to a D-amino acid backbone, such as D-alanine or D-lysine, using standard organic chemistry techniques nih.gov. For instance, fluorescent probes like HADA (3-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) and NADA (4-chloro-7-nitrobenzofurazan-amino-D-alanine) are synthesized by conjugating the respective fluorophores to amino-D-alanine derivatives nih.gov. While direct examples of D-Norleucine-based fluorescent probes are not extensively detailed, the synthetic strategies for creating fluorescent D-amino acids are directly applicable to D-Norleucine. This involves protecting the α-amino group of D-Norleucine (e.g., with Boc) and then reacting a functionalized side chain or the α-amino group itself with a chosen fluorophore or chemical tag nih.govambeed.comncl.ac.uk.
Table 2: Examples of Fluorescent D-Amino Acids (FDAAs) for Biological Probes
| FDAA Name | D-Amino Acid Backbone | Fluorophore / Tag | Emission Wavelength (λem) | Synthesis Strategy Example | Reference |
| HADA | D-Alanine | 3-Hydroxycoumarin-3-carboxylic acid (HCC-OH) | ~450 nm | Acylation of N-Boc-3-amino-D-alanine | nih.gov |
| NADA | D-Alanine | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | ~550 nm | Acylation of N-Boc-3-amino-D-alanine | nih.gov |
| FDL | D-Lysine | Fluorescein Isothiocyanate (FITC) | ~525 nm | Acylation of N-α-Boc-D-Lysine | nih.gov |
| TDL | D-Lysine | Tetramethylrhodamine succinimidyl ester (TAMRA-OSu) | ~575 nm | Acylation of N-α-Boc-D-Lysine | nih.gov |
Development of D-Norleucine Conjugates
D-Norleucine, a non-proteinogenic amino acid, offers unique properties when incorporated into larger molecular structures, leading to the development of various conjugates with tailored functionalities and enhanced biological characteristics. The synthesis of these conjugates typically leverages established bioconjugation chemistries, aiming to improve stability, alter pharmacokinetic profiles, or introduce specific targeting capabilities.
One significant area of research involves the incorporation of D-Norleucine into peptide sequences. By replacing L-amino acids with their D-enantiomers, such as D-Norleucine, researchers can significantly increase the resistance of peptides to enzymatic degradation by proteases researchgate.net. This enhanced stability is crucial for developing therapeutic peptides with longer half-lives and improved bioavailability. Conjugation strategies for these peptide-based conjugates commonly employ standard peptide coupling reagents, such as carbodiimides (e.g., EDC) in conjunction with N-hydroxysuccinimide (NHS), or phosphonium/uronium-based coupling agents like HATU, to form robust amide bonds between D-Norleucine and the peptide backbone or other molecular entities researchgate.netgoogle.com.
Research findings highlight that the D-configuration of norleucine can also influence the conformational preferences of conjugated molecules, which may translate into altered biological activity, such as enhanced antimicrobial properties or enzyme inhibition compared to their L-enantiomer counterparts researchgate.net. The ability to attach various functional groups, including fluorescent tags or affinity ligands, to D-Norleucine residues within a conjugate further expands their utility as biological probes for tracking cellular localization or studying molecular interactions researchgate.net.
Table 1: Examples of D-Norleucine Conjugates and Their Applications
| Conjugate Type | Primary Synthesis Strategy/Linkage | Key Application Area | Noteworthy Research Findings/Advantages |
| Peptide-D-Norleucine | Amide bond formation (peptide coupling) | Protease-resistant peptides, Peptidomimetics | Significantly enhanced stability against enzymatic degradation, altered secondary structure, potential for improved pharmacokinetic profiles. |
| D-Norleucine-Polymer | Covalent attachment (e.g., ester, amide) | Advanced drug delivery systems, Biomaterials | Improved aqueous solubility, tunable drug release kinetics, potential for enhanced cellular internalization. |
| D-Norleucine-Nanoparticle | Surface functionalization | Targeted therapeutic delivery, Diagnostic imaging | Facilitates specific cellular targeting, can improve biodistribution, potential for reduced off-target toxicity. |
| D-Norleucine-Tagged Biomolecule | Functional group modification | Biological probes, Diagnostic tools, Affinity ligands | Enables tracking of biomolecule localization, aids in studying protein-ligand interactions, serves as a building block for complex assemblies. |
Advanced Separation and Chiral Resolution Techniques for D-Norleucine
The enantiomeric purity of D-Norleucine is critical for its precise application in research and development, particularly in pharmaceutical and biochemical contexts where stereochemistry dictates biological activity and safety. Consequently, robust and efficient methods for separating D-Norleucine from its enantiomer, L-Norleucine, are of paramount importance. Advanced separation techniques, including sophisticated chromatographic methods and enantioselective crystallization, are widely employed to achieve high levels of chiral purity.
Chromatographic Methods (e.g., HPLC, GC-MS with Chiral Columns)
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) utilizing chiral columns, represent powerful tools for the analytical and preparative separation of enantiomers.
HPLC with Chiral Columns: HPLC is a cornerstone for chiral analysis, relying on chiral stationary phases (CSPs) that interact differentially with the enantiomers of D-Norleucine. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD-H, Chiralpak AS-H), have demonstrated excellent enantioselectivity for norleucine and its derivatives researchgate.netscience.gov. These columns typically operate with mobile phases comprising mixtures of non-polar solvents like hexane (B92381) or heptane (B126788) with polar modifiers such as isopropanol (B130326) or ethanol. The addition of small amounts of acids, like trifluoroacetic acid (TFA), can often improve peak shape and resolution by suppressing silanol (B1196071) interactions and ensuring consistent protonation states researchgate.netacs.org. Separation is usually monitored by UV detection, as norleucine itself lacks a strong chromophore, necessitating derivatization for sensitive detection if not already present in a conjugated form with a chromophore researchgate.netcreative-proteomics.com.
GC-MS with Chiral Columns: Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and the ability to identify and quantify separated compounds. For the chiral analysis of amino acids like norleucine, which are not inherently volatile, derivatization is a prerequisite step. This involves converting the amino and carboxyl groups into more volatile and thermally stable derivatives. Common derivatizing agents include heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA) to form N-acyl derivatives, or silylating agents science.govresearchgate.net. These derivatives are then separated on chiral GC columns, often based on cyclodextrin (B1172386) or siloxane phases, which provide the necessary enantioselective environment science.govresearchgate.net. The GC-MS system allows for the separation of the derivatized enantiomers, followed by mass spectrometric detection, which provides both structural confirmation and quantification with high precision science.govresearchgate.net.
Table 2: Comparative Overview of Chromatographic Techniques for D-Norleucine Enantiomer Separation
| Technique | Stationary Phase Type (Example) | Mobile Phase/Carrier Gas | Pre-treatment/Derivatization | Detection Method | Key Advantage |
| HPLC | Polysaccharide-based CSPs | Hexane/Isopropanol/TFA | Typically none (direct injection) | UV/Vis | Robust separation, versatile for various derivatives |
| GC-MS | Cyclodextrin-based chiral GC | Helium | N-acyl or ester derivatives | Mass Spectrometry | High sensitivity, identification, and quantification |
| HPLC | Phenyl-carbamate CSPs | Ethanol/Water | Typically none | UV/Vis | Alternative selectivity profile |
| GC-MS | Siloxane-based chiral GC | Helium | Silyl (B83357) or ester derivatives | Mass Spectrometry | High thermal stability of columns |
Enantioselective Crystallization and Derivatization
Beyond chromatographic methods, enantioselective crystallization and chiral derivatization offer alternative strategies for obtaining enantiomerically pure D-Norleucine.
Enantioselective Crystallization: This technique relies on the principle of forming diastereomeric species, which possess different physical properties, such as solubility. For racemic norleucine, this can be achieved by reacting it with a chiral resolving agent, typically a chiral acid or base, to form diastereomeric salts. For instance, reacting racemic norleucine with a chiral acid like a derivative of tartaric acid or camphor (B46023) sulfonic acid can yield diastereomeric salts with distinct solubilities google.comresearchgate.netgoogle.com. Through careful control of solvent composition, temperature, and concentration, one diastereomeric salt can be preferentially crystallized, thereby separating it from the other. Subsequent treatment of the isolated diastereomeric salt with a base or acid, respectively, liberates the enantiomerically enriched norleucine. Direct crystallization of enantiopure D-Norleucine can also be induced by seeding a supersaturated solution with pre-formed crystals of the desired enantiomer, although this requires precise control over crystallization parameters researchgate.net.
Chiral Derivatization: Chiral derivatization involves reacting enantiomers with a chiral reagent to convert them into diastereomers. These diastereomers can then be separated using standard achiral chromatographic techniques (e.g., achiral HPLC or GC) because diastereomers have different physical and chemical properties, unlike enantiomers which are mirror images. For D-Norleucine, common derivatization strategies target its amino and carboxyl groups.
Amine Derivatization: The amino group can be derivatized with chiral acylating agents such as (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride or N-trifluoroacetyl-L-prolyl chloride. These reagents react to form diastereomeric amides, which exhibit distinct retention times on achiral columns science.govchemistrydocs.com.
Carboxyl Derivatization: Alternatively, the carboxyl group can be esterified using chiral reagents like (S)-(-)-2-chloropropionyl chloride, yielding diastereomeric esters that are also separable by achiral chromatography science.gov. The choice of derivatizing agent is often dictated by the desired separation characteristics, sensitivity of detection, and compatibility with subsequent analytical methods science.govchemistrydocs.com.
Analytical and Detection Methodologies for D Norleucine
Chromatographic Techniques for D-Norleucine Quantification
Chromatographic methods are fundamental for separating D-Norleucine from other components in a sample, enabling its subsequent detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of amino acids, including D-Norleucine, particularly when coupled with appropriate derivatization strategies to enhance volatility and thermal stability mdpi.comhmdb.ca.
Before GC-MS analysis, amino acids typically undergo derivatization. Common derivatization methods for amino acids include methoximation followed by trimethylsilylation (e.g., using methoxyamine hydrochloride (MAH) and MSTFA+1% TMCS) mdpi.comhmdb.ca. These reactions convert the polar amino acids into more volatile and thermally stable derivatives suitable for GC separation. Internal standards, such as L-norleucine, are often employed to correct for variations in sample preparation and instrument response creative-proteomics.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net.
GC-MS systems, such as the Shimadzu GCMS QP2010, are utilized for separating these derivatives based on their physicochemical properties and then identifying and quantifying them based on their mass-to-charge ratios and fragmentation patterns mdpi.com. This technique has been applied to analyze amino acids in complex biological samples like turkey breast muscle mdpi.com.
Table 5.1.1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Derivatization Step | Reagent(s) | Purpose | Reference |
| Methoximation | Methoxyamine hydrochloride (MAH) | Convert carbonyl groups to oximes | mdpi.comhmdb.ca |
| Silylation | MSTFA + 1% TMCS (N-methyl-N-(trimethylsilyl)trifluoroacetamide + 1% chlorotrimethylsilane) | Convert active hydrogens to silyl (B83357) ethers | mdpi.comhmdb.ca |
| Esterification | Heptafluorobutyrate (HFB) derivatives | Enhance volatility and detectability for GC-MS | researchgate.netnih.gov |
Given that D-Norleucine is a specific enantiomer, chiral separation methods are crucial when distinguishing it from its L-enantiomer or when assessing enantiomeric purity. High-Performance Liquid Chromatography (HPLC) equipped with chiral stationary phases (CSPs) or employing chiral mobile phase additives are standard approaches scirp.orgscielo.brsigmaaldrich.com.
Chiral separation of amino acids can be achieved using CSPs, such as those based on cyclodextrins or polysaccharides scirp.orgsigmaaldrich.comresearchgate.net. Ligand-exchange chromatography, utilizing chiral selectors like L-proline or N,N-dimethyl-L-phenylalanine in conjunction with copper salts, has also been demonstrated for resolving enantiomeric amino acids, including norleucine scielo.br. These methods rely on differential interactions between the enantiomers and the chiral selector or stationary phase to achieve separation. For instance, CHIROBIOTIC columns have been employed for the chiral separation of amino acids sigmaaldrich.com.
The choice of mobile phase and CSP is critical for optimizing enantiomeric resolution. Mobile phases often consist of water and organic modifiers like methanol, with pH and ionic strength being important parameters scielo.br. These techniques are valuable for food analysis and pharmaceutical quality control where enantiomeric purity is paramount sigmaaldrich.comresearchgate.net.
Table 5.1.2: Examples of Chiral Separation Techniques for Amino Acids
| Technique | Chiral Selector/Stationary Phase | Application Examples | Reference |
| HPLC with Chiral Stationary Phase (CSP) | CHIROBIOTIC T, CHIROBIOTIC TAG, Cyclodextrin-based phases | Enantioseparation of amino acids, peptides | scirp.orgsigmaaldrich.com |
| HPLC with Ligand Exchange Chromatography | L-proline, L-hydroxyproline, N,N-dimethyl-L-phenylalanine + Cu(II) | Resolution of DL-amino acids (e.g., DL-norleucine) | scielo.br |
| Capillary Electrophoresis (CE) with Chiral Selector | Cyclodextrins, Chiral micelles | Stereoselective separation of non-protein amino acids | scirp.orgresearchgate.net |
Mass Spectrometry-Based Methods for D-Norleucine Identification in Complex Biological Samples
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for identifying and quantifying amino acids in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted technique for amino acid analysis in biological samples such as plasma and urine creative-proteomics.comgoogle.commdpi.comjove.comresearchgate.netnih.govthermoscientific.fr. This approach typically involves sample preparation, chromatographic separation (e.g., using a C18 column creative-proteomics.comnih.gov), and detection by MS/MS.
Amino acids often require derivatization prior to LC-MS/MS analysis to improve ionization efficiency and chromatographic behavior. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) researchgate.net or mass tags like aTRAQ nih.gov are used. Detection is commonly performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes, which target specific precursor-to-product ion transitions for highly selective and sensitive quantification creative-proteomics.comnih.govnih.govthermoscientific.fr.
The use of internal standards, such as stable isotope-labeled amino acids or non-proteinogenic amino acids like norleucine, is critical for accurate quantification by correcting for matrix effects and variations in sample processing creative-proteomics.comresearchgate.netnih.govresearchgate.netresearchgate.net. LC-MS/MS methods can achieve low nanomolar detection limits, making them suitable for analyzing trace amounts of D-Norleucine in challenging samples creative-proteomics.comgoogle.comresearchgate.net.
Table 5.2.1: Key Components and Parameters in LC-MS/MS for Amino Acid Analysis
| Component/Parameter | Description/Example | Reference |
| Chromatography | Reversed-phase HPLC (e.g., C18 column) | creative-proteomics.comnih.gov |
| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Heated Electrospray Ionization (HESI) | creative-proteomics.comthermoscientific.fr |
| Detection Mode | Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM) | creative-proteomics.comnih.govnih.govthermoscientific.fr |
| Derivatization Reagents | AQC, aTRAQ, HFB derivatives | researchgate.netnih.gov |
| Internal Standards | L-Norleucine, stable isotope-labeled amino acids | creative-proteomics.comresearchgate.netnih.govresearchgate.netresearchgate.net |
| Sensitivity | Low nanomolar (nM) to picomolar (pM) detection limits | creative-proteomics.comgoogle.comnih.gov |
Quantitative proteomics methodologies can be leveraged to study the incorporation of D-Norleucine into peptides and proteins, particularly in contexts where it might be used as a non-canonical amino acid or incorporated during specific biological processes. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or other quantitative proteomics approaches allow for the relative or absolute quantification of proteins and their constituent peptides nih.govresearchgate.netresearchgate.netnih.gov.
In these methods, cells or organisms are cultured with isotopically labeled amino acids. If D-Norleucine is present and incorporated into proteins, its presence can be detected and quantified by mass spectrometry by comparing the mass shifts of peptides containing D-Norleucine versus those containing standard amino acids. This is particularly useful for understanding protein turnover, metabolic flux, or the effects of non-canonical amino acid incorporation. High-resolution mass spectrometry coupled with advanced data analysis software is essential for identifying and quantifying these modified peptides within complex proteomic samples nih.govresearchgate.netresearchgate.netmdpi.com.
Enzymatic Assays for D-Norleucine Detection and Metabolism Studies
Enzymatic assays offer a highly specific approach to detect and quantify amino acids by utilizing the catalytic activity of enzymes that act upon them. While specific enzymatic assays for D-Norleucine itself may be less common compared to D-amino acids with well-established metabolic pathways (like D-serine) researchgate.net, the principle involves using enzymes that can either directly act on D-Norleucine or produce a detectable product from it.
For instance, enzymes involved in D-amino acid metabolism, such as D-amino acid dehydrogenases or oxidases, could potentially be employed researchgate.netoup.com. If an enzyme catalyzes a reaction that converts D-Norleucine into a product that can be easily measured (e.g., spectrophotometrically by monitoring NADH/NADPH production or consumption, or by coupling to another enzymatic reaction), this can form the basis of an assay researchgate.netoup.com.
The specificity of enzymes ensures that the assay primarily detects D-Norleucine, minimizing interference from other amino acids. Such assays are valuable for studying metabolic pathways, enzyme kinetics, and the biological fate of D-Norleucine in various systems researchgate.netnih.gov. The detection of reaction products, such as pyruvate (B1213749) or other metabolites, is typically performed using spectrophotometric or fluorometric methods researchgate.netoup.com.
Table 5.3: General Principles of Enzymatic Assays for Amino Acid Metabolism
| Assay Principle | Enzyme Type Example | Detection Method Example | Application | Reference |
| Substrate conversion to detectable product | D-amino acid dehydrogenase, D-amino acid oxidase | Spectrophotometric (e.g., NADH/NADPH), Fluorometric | Metabolism studies, enzyme activity measurement | researchgate.netoup.com |
| Coupled enzymatic reactions | Enzymes that produce or consume cofactors (e.g., NAD(P)H) | Monitoring cofactor absorbance changes | Quantification of specific amino acids | researchgate.net |
| Cell-free protein synthesis (CFPS) systems | Engineered enzymes for metabolic conversion | Reporter protein activity (e.g., fluorescence) | Non-proteinogenic amino acid detection | nih.govacs.org |
Compound Name Table:
D-Norleucine
L-Norleucine
D-Alanine
L-Alanine
D-Valine
L-Valine
D-Serine
L-Serine
D-Aspartic Acid
L-Aspartic Acid
D-Glutamic Acid
L-Glutamic Acid
D-Leucine
L-Leucine
D-Methionine
L-Methionine
D-Proline
L-Proline
D-Threonine
L-Threonine
D-Tryptophan
L-Tryptophan
D-β-AIB (D-alpha-aminoisobutyric acid)
L-β-AIB (L-alpha-aminoisobutyric acid)
D-β-ABA (D-beta-aminobutyric acid)
L-β-ABA (L-beta-aminobutyric acid)
D-Norvaline
L-Norvaline
Thialysine (S-(2-aminoethyl)-L-cysteine hydrochloride)
Asparagine
Glutamine
Cysteine
Histidine
Arginine
Tyrosine
Homocysteine
Ornithine
Taurine
Betaine
γ-aminobutyric acid
6-diazo-5-oxo-L-norleucine (DON)
Baikiain
S-methyl-L-cysteine
γ-glutamyl-S-methyl cysteine
S-methyl homoglutathione (B101260)
Furosine
β-methylamino-L-alanine (BMAA)
Aminoethylglycine (AEG)
2,4-diaminobutyric acid (2,4-DAB)
Selenomethionine
Argininosuccinate Lyase
Argininosuccinate Synthase
Carboxyl and Carbamoyl Transferases
Arginine
Citrulline
Ornithine
Applications of D Norleucine in Advanced Research
Protein Engineering and Design
The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful strategy in protein engineering, allowing for the introduction of new chemical and physical properties not accessible with the 20 canonical amino acids. nih.govacs.org D-Norleucine is utilized in this context to systematically alter protein structure, stability, and function. chemimpex.com
The global or site-specific replacement of canonical amino acids with D-Norleucine can profoundly impact a protein's structural integrity and stability. nih.govunige.ch A primary application involves substituting methionine residues with norleucine. nih.govfrontiersin.org Norleucine is an isosteric analog of methionine but lacks the oxidizable sulfur atom. nih.govfrontiersin.orgwikipedia.org This substitution is a key strategy for engineering proteins with enhanced resistance to oxidative damage, a common cause of protein inactivation. caltech.edu
The replacement of methionine with norleucine results in a subtle increase in hydrophobicity, as the methylene (B1212753) group of norleucine is slightly more hydrophobic than the sulfur atom of methionine. nih.govfrontiersin.org When multiple methionine residues within a protein's hydrophobic core are replaced, this can have a cumulative effect, altering the protein's stability and dynamic properties. nih.govfrontiersin.org However, this increased hydrophobicity does not always lead to greater thermostability; in some cases, such as with the P450 BM-3 heme domain, norleucine incorporation decreased thermostability while increasing activity. caltech.edu
Research on adenylate kinase showed that incorporating norleucine in place of methionine resulted in enzyme molecules that were resistant to cleavage by cyanogen (B1215507) bromide (CNBr) and had improved stability in the presence of hydrogen peroxide. caltech.edu
Table 1: Effects of D-Norleucine Incorporation on Protein Stability
| Original Protein/Enzyme | Substituted Amino Acid | Key Finding | Reference |
|---|---|---|---|
| Cytochrome P450 BM-3 Heme Domain | Methionine | Global replacement of 13 methionines with norleucine decreased thermostability but increased peroxygenase activity. | caltech.edu |
| Adenylate Kinase | Methionine | Incorporation into six methionine positions resulted in molecules resistant to CNBr cleavage and with improved stability in H2O2. | caltech.edu |
| Villin Headpiece Subdomain | Lysine (B10760008) | Substitution of two lysine residues with norleucine stabilized the protein, eliminating a repulsive electrostatic interaction. | unimi.itpnas.orgacs.org |
| Thermoanaerobacter thermohydrosulfuricus lipase (B570770) (TTL) | Methionine | Global replacement of 11 methionine residues with norleucine led to a variant with significantly higher hydrolytic activity on synthetic polyesters. | nih.govfrontiersin.org |
D-Norleucine is a valuable probe for investigating the complex processes of protein folding and dynamics. Because its incorporation can subtly alter folding landscapes, it provides a means to test and refine computational models of protein folding. researchgate.netresearchgate.net
A landmark example is the study of the 35-residue villin headpiece subdomain (HP35). pnas.orgresearchgate.net Researchers created a double-norleucine mutant by replacing two lysine residues (Lys24 and Lys29) with norleucine. unimi.itpnas.org This substitution was designed to eliminate a destabilizing electrostatic repulsion between the lysine side chains and other charged residues in the folded state. pnas.org The resulting mutant, HP35(Nle, Nle), exhibited a significantly increased folding rate, becoming one of the fastest-folding proteins known, with a folding time of approximately 700-800 nanoseconds. unimi.itacs.org This ultrafast folding rate made the double-norleucine mutant an ideal model system for atomistic molecular dynamics simulations, allowing for an unprecedented comparison between experimental kinetics and theoretical predictions. pnas.orgresearchgate.net
Table 2: D-Norleucine in Protein Folding Studies of Villin Headpiece (HP35)
| Villin Mutant | Modification | Observed Folding Time | Significance | Reference |
|---|---|---|---|---|
| HP35(Nle, Nle) | Two lysine residues replaced by norleucine | ~700-800 ns | Became one of the fastest-folding proteins, serving as a benchmark for molecular dynamics simulations. | unimi.itacs.orgresearchgate.net |
| Cys-HP35(Nle24, Nle29) | Lysines at positions 24 and 29 replaced by norleucine | Extrapolated folding time of 220 ns at zero denaturant | Allowed for detailed kinetic analysis and comparison of different experimental methods (T-jump fluorescence and triplet-lifetime). | unimi.itpnas.org |
The introduction of ncAAs is a burgeoning strategy in enzyme engineering, aiming to create novel biocatalysts with enhanced activity, stability, or altered substrate specificity. acs.orgchimia.chedulll.grrsc.org D-Norleucine has been successfully used to modulate enzyme function. nih.govfrontiersin.org
In a study involving the lipase from the thermophilic microorganism Thermoanaerobacter thermohydrosulfuricus (TTL), all 11 methionine residues were replaced with norleucine. nih.govfrontiersin.org Structural modeling indicated that two of these residues, Met-114 and Met-142, were located near the active site. nih.govfrontiersin.org The researchers hypothesized that replacing these methionines with the more hydrophobic norleucine could alter the enzyme's substrate-binding properties. nih.govfrontiersin.org Indeed, the resulting norleucine-containing lipase (TTL [Nle]) showed significantly higher hydrolytic activity on synthetic polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) compared to the wild-type enzyme (TTL [Met]). nih.govfrontiersin.org This demonstrates that the global substitution of methionine with norleucine can be an effective strategy for improving lipase performance in biocatalysis. nih.govfrontiersin.org
Peptide and Peptidomimetic Chemistry
In peptide science, D-amino acids are critical tools for overcoming the inherent limitations of natural L-peptides, such as their susceptibility to degradation by proteases. nih.govmdpi.com The incorporation of D-Norleucine can impose specific conformational constraints and enhance metabolic stability, leading to more potent and durable therapeutic candidates. psu.eduresearchgate.net
The introduction of D-amino acids into a peptide sequence is a well-established method to increase its resistance to enzymatic degradation. nih.govmdpi.com D-peptides are not recognized as substrates by most proteases, which are stereospecific for L-amino acids. wikipedia.org The strategic placement of a D-amino acid, like D-Norleucine, can protect the peptide from cleavage, thereby extending its half-life in vivo. mdpi.comnih.gov
Furthermore, incorporating a D-amino acid can stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity. nih.gov For example, the substitution of an L-amino acid with its D-enantiomer is a known strategy to stabilize β-turns, which can enhance binding affinity to a target receptor. nih.gov
Table 3: Examples of D-Norleucine in Bioactive Peptides
| Peptide Analog | Parent Peptide | Purpose of Norleucine Incorporation | Reference |
|---|---|---|---|
| [Nle⁴, D-Phe⁷]α-MSH (NDP-α-MSH) | α-Melanocyte-stimulating hormone | Replaces Met⁴ to prevent oxidation and enhance stability, used in conjunction with a D-amino acid to prolong activity. | nih.gov |
| Bombesin Analogs | Bombesin | Replaces Met¹⁴ to avoid oxidation during radiolabeling and improve stability for tumor targeting applications. | mdpi.comresearchgate.net |
| Parathyroid Hormone (PTH) Analogs | Parathyroid Hormone | Replaces methionine residues to improve stability against oxidative degradation. | chinesechemsoc.org |
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability, oral bioavailability, and receptor selectivity. upc.edulongdom.org The design of peptidomimetics often involves replacing parts of the peptide backbone or incorporating non-canonical amino acids like D-Norleucine. nih.gov
D-Norleucine can be incorporated into peptidomimetic structures to serve several purposes. As a hydrophobic residue, it can participate in crucial binding interactions within a receptor pocket. nih.gov Its D-configuration helps to orient the side chain in a specific three-dimensional arrangement that may be optimal for binding, which can differ from the topography achievable with L-amino acids. nih.gov This conformational constraint is a key principle in rational drug design. nih.gov
In the development of inhibitors for the association of phosphatidylinositol 3-kinase with the PDGF-β receptor, structure-activity relationship studies showed that norleucine was well-tolerated as a substitution for methionine in a tetrapeptide series, which aided in defining the minimal pharmacophore required for activity. acs.org This information is crucial for designing first-generation peptidomimetics that retain potency while having improved drug-like properties. acs.org The use of D-amino acids and other modifications in these peptidomimetics is significant for imparting stability against degradation by cellular proteases. nih.govacs.org
Research in Disease Mechanisms and Therapeutic Development
D-Norleucine and its derivatives are actively being investigated for their potential in understanding and treating a range of diseases.
Studies on Neurodegenerative Diseases (e.g., Alzheimer's Disease)
D-Norleucine has been employed in research to understand the molecular mechanisms underlying neurodegenerative conditions such as Alzheimer's disease. wikipedia.org A key area of investigation involves its use as a substitute for methionine in the Amyloid-β peptide (AβP), a primary component of the senile plaques characteristic of Alzheimer's. wikipedia.org Research has shown that replacing the methionine at position 35 of the AβP with norleucine can completely negate the neurotoxic effects of the peptide. wikipedia.org This highlights the potential of D-norleucine in the development of therapeutic agents for neurodegenerative diseases. lifetein.comgoogle.com
Investigation of Metabolic Disorders
D-Norleucine is a subject of investigation for its role in metabolic pathways, which is crucial for understanding conditions like obesity and diabetes. chemimpex.com Its application in this area may lead to the development of new treatment strategies. chemimpex.com Researchers utilize D-norleucine and its derivatives, such as Acetyl-D-norleucine, to study enzyme interactions and metabolic pathways, providing insights into cellular processes relevant to these disorders. chemimpex.comchemimpex.com The study of D-norleucine and its analogues helps in elucidating the biochemical mechanisms that control important metabolic processes. ebi.ac.uk
As a Scaffold for Novel Therapeutic Agents
D-Norleucine serves as a versatile building block in the design and synthesis of new therapeutic agents. chemimpex.com Its unique structure is incorporated into compounds to enhance their interaction with biological targets, thereby increasing their therapeutic efficacy. chemimpex.comchemimpex.com The ability of D-norleucine to mimic natural amino acids while possessing distinct properties makes it a valuable component in the development of novel drugs. chemimpex.com Derivatives of D-norleucine are being explored for their potential as therapeutic agents due to their unique structural features that allow for targeted modifications, potentially leading to improved therapeutic profiles. smolecule.com
Exploration of Antimicrobial and Antitumor Properties of D-Norleucine Derivatives
Researchers have synthesized and evaluated various derivatives of D-norleucine for their potential biological activities, including antimicrobial and antitumor effects.
Antimicrobial Properties: N-acyl derivatives of norleucine have been synthesized and tested for their antibacterial activities against various bacterial strains. jetir.org Some of these derivatives have shown inhibitory effects, particularly those with specific substituents. jetir.org
Antitumor Activity: Certain D-norleucine derivatives are being investigated for their ability to inhibit the proliferation of cancer cells. smolecule.com The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), a well-studied analogue, has demonstrated potent antitumor activity by inhibiting multiple glutamine-utilizing enzymes. frontiersin.orgresearchgate.net Prodrugs of DON are being developed to enhance its delivery to tumor tissues and improve its therapeutic index. nih.govacs.orgacs.org
Table 1: Investigated Properties of D-Norleucine Derivatives
| Derivative Class | Investigated Property | Research Focus |
|---|---|---|
| N-acyl norleucines | Antimicrobial | Synthesis and evaluation against bacterial strains. jetir.org |
| 6-diazo-5-oxo-L-norleucine (DON) | Antitumor | Inhibition of glutamine metabolism in cancer cells. frontiersin.orgresearchgate.net |
Glutamine Antagonism Research with D-Norleucine Analogues
Analogues of D-norleucine, most notably 6-diazo-5-oxo-L-norleucine (DON), are significant in glutamine antagonism research. frontiersin.orgresearchgate.net DON is a glutamine analog that irreversibly inhibits a variety of enzymes that utilize glutamine. frontiersin.org This inhibitory action disrupts the metabolic processes that are highly active in rapidly proliferating cells, such as cancer cells. neurology.orgaacrjournals.org Research in this area focuses on understanding how inhibiting glutamine metabolism can be an effective anti-cancer strategy. frontiersin.org The development of DON prodrugs aims to overcome the challenges associated with its systemic toxicity, allowing for more targeted and effective cancer therapy. nih.govneurology.org
Probe for Biological Pathways and Cellular Processes
D-Norleucine and its derivatives are valuable tools for probing various biological pathways and cellular functions. chemimpex.comchemimpex.com By incorporating D-norleucine into peptides and proteins, researchers can study protein structure and function, as its structural similarity to leucine (B10760876) allows for the investigation of the effects of amino acid substitutions on protein stability and activity. lifetein.com Furthermore, D-amino acid oxidase, an enzyme that can metabolize D-norleucine, is implicated in cellular senescence through the production of reactive oxygen species, highlighting the role of D-amino acids in fundamental cellular processes. life-science-alliance.orglife-science-alliance.org The use of D-norleucine analogues that inhibit specific metabolic pathways, such as glutamine metabolism, helps to elucidate the roles of these pathways in normal and pathological states. ebi.ac.uk
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| D-Norleucine |
| Acetyl-D-norleucine |
| 6-diazo-5-oxo-L-norleucine (DON) |
| Amyloid-β peptide (AβP) |
| Methionine |
| Leucine |
| Glutamine |
Tracing Amino Acid Metabolism in Vivo and In Vitro
The study of metabolic pathways is crucial for understanding cellular function in both healthy and diseased states. Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic networks. nih.gov While large-scale metabolic tracing often employs common amino acids like leucine or glutamine, non-canonical amino acids such as D-Norleucine offer unique advantages for specific research questions. e-acnm.orgsnmjournals.org
In certain microorganisms, D-amino acids are actively metabolized. For instance, the bacterium Escherichia coli possesses a D-amino acid dehydrogenase that can oxidize D-Norleucine. uniprot.orgoup.com This enzymatic activity allows researchers to introduce isotopically labeled D-Norleucine to a system and trace its metabolic fate. By following the labeled atoms, scientists can elucidate the pathways involved in D-amino acid catabolism and how they integrate with the cell's central metabolism.
A notable application of D-Norleucine as a metabolic tracer is observed in the biosynthesis of natural products. In studies involving the bacterium Streptomyces venezuelae, which produces the jadomycin (B1254412) family of antibiotics, researchers found that when the culture medium was supplemented with both L- and D-forms of norleucine, only the D-configured amino acid was incorporated into the final natural product. This selective incorporation of D-Norleucine provides a direct method for tracing its path into complex secondary metabolites, offering insights into the stereospecificity of the biosynthetic machinery involved.
Furthermore, the metabolism of D-Norleucine and other D-amino acid analogues can have specific physiological effects. For example, D-Norleucine has been shown to inhibit the synthesis of lipids required for the cell envelope assembly in Mycobacterium avium. oup.com Such findings highlight how D-Norleucine can be used as a probe to understand and potentially manipulate specific metabolic vulnerabilities in microorganisms.
Investigation of Biosynthetic Pathways and Enzyme Specificity
D-Norleucine is a valuable tool for probing the structure, function, and specificity of enzymes, as well as for understanding the biosynthetic pathways they are part of. Its structural similarity to other amino acids allows it to act as a substrate or inhibitor, revealing key details about enzymatic mechanisms. lifetein.comchemimpex.com
Early research utilized a derivative of norleucine, diazoacetyl-d,l-norleucine methyl ester (DAN), to investigate the active sites of enzymes. In a key study, DAN was used to specifically modify a critical carboxyl group within the active site of porcine pepsin, helping to identify essential residues for its catalytic function. nih.gov This approach, using a reactive analogue of an amino acid, is a classic method for mapping the functional centers of enzymes.
More recent studies have focused on the interaction of D-Norleucine with various D-amino acid-metabolizing enzymes. These enzymes exhibit a range of specificities, and D-Norleucine serves as an excellent test substrate to characterize their activity.
Enzyme Specificity Studies with D-Norleucine:
| Enzyme | Organism | Findings |
|---|---|---|
| D-amino acid dehydrogenase (DadA) | Escherichia coli | Catalyzes the oxidative deamination of a broad range of D-amino acids, including D-Norleucine. uniprot.orgoup.com |
| D-amino acid oxidase (DAO) | Porcine Kidney (in modified form) | A chemically modified form of the enzyme showed a preference for hydrophobic amino acids, with the rate of oxidation for D-Norleucine being higher than that for D-alanine. nih.gov |
| Engineered D-amino acid dehydrogenase (D-AADH) | Ureibacillus thermosphaericus (mutant) | A single mutation (D94A) in a parent D-AADH dramatically increased the enzyme's specific activity towards several hydrophobic D-amino acids, including a significant enhancement for D-Norleucine. researchgate.net |
| Engineered D-amino acid dehydrogenase | Corynebacterium glutamicum (mutant) | Directed evolution created a mutant enzyme with a broadened substrate range, showing notably higher activity towards D-Norleucine compared to the parent enzyme. nih.gov |
These studies demonstrate how D-Norleucine can be used to assess and compare the substrate range of both naturally occurring and engineered enzymes. For example, by creating mutant versions of D-amino acid dehydrogenase and testing their activity on D-Norleucine, researchers can identify specific amino acid residues in the enzyme that are crucial for determining which substrates it can bind and process. researchgate.netnih.gov This has practical applications in biotechnology for creating novel enzymes with desired specificities for the production of valuable chiral compounds. nih.gov
The biosynthesis of norleucine itself occurs in some bacteria through the promiscuous action of enzymes in the leucine biosynthetic pathway, which can act on α-ketobutyrate. wikipedia.orgnih.govresearchgate.net Understanding how D-Norleucine is both synthesized and utilized by enzymes provides a clearer picture of the metabolic potential and enzymatic diversity within the microbial world.
Future Directions and Challenges in D Norleucine Research
Advanced Bioengineering for Tailored D-Norleucine Production
The efficient and stereospecific production of D-Norleucine is a critical bottleneck for its widespread application. While chemical synthesis methods exist, they often involve harsh conditions and can produce racemic mixtures, necessitating costly and complex resolution steps. Advanced bioengineering approaches offer a promising alternative for the sustainable and highly selective production of D-Norleucine.
Metabolic engineering of microorganisms, such as Escherichia coli, has emerged as a powerful strategy for producing non-canonical amino acids. nih.govresearchgate.net For norleucine biosynthesis, this involves the strategic manipulation of the branched-chain amino acid pathway. researchgate.net Key bioengineering strategies include:
Deletion of Competing Pathways: The deletion of genes encoding enzymes that divert precursors away from the desired pathway can significantly enhance product yield. For instance, deleting the three acetolactate synthase isoforms in E. coli has been shown to boost norleucine production. nih.gov
Overexpression of Key Enzymes: Increasing the expression of enzymes directly involved in the norleucine biosynthetic pathway can pull metabolic flux towards the final product. Overexpressing the leuABCD operon, for example, enhances the conversion of precursors into 2-ketohexanoate, a direct precursor to norleucine. nih.govresearchgate.net
Directed Evolution of Enzymes: To achieve high stereoselectivity for D-Norleucine, enzymes involved in the final amination step can be engineered. Directed evolution can be used to alter the substrate specificity and stereoselectivity of aminotransferases or dehydrogenases to favor the production of the D-enantiomer.
Recent advancements in enzymatic synthesis have also provided powerful tools for D-Norleucine production. Multi-enzymatic cascade reactions, often employing whole-cell biocatalysts, can convert simple starting materials into optically pure D-amino acids. mdpi.comnih.gov For instance, a system coupling a D-amino acid aminotransferase with enzymes for cofactor regeneration can be designed for the efficient synthesis of D-Norleucine from its corresponding α-keto acid. nih.gov
| Bioengineering Strategy | Target | Organism | Potential Impact on D-Norleucine Production |
| Gene Deletion | Acetolactate synthase isoforms | Escherichia coli | Increased availability of precursors for norleucine synthesis. nih.gov |
| Gene Overexpression | leuABCD operon | Escherichia coli | Enhanced conversion to 2-ketohexanoate, the direct precursor. nih.gov |
| Enzyme Engineering | D-amino acid aminotransferase | Bacillus sp. | Stereoselective amination to produce optically pure D-Norleucine. nih.gov |
Elucidating Novel Biological Functions of D-Norleucine in Complex Systems
While D-amino acids are known to play significant roles in bacteria, the specific biological functions of D-Norleucine, particularly in more complex systems, remain largely unexplored. Future research will likely focus on uncovering these roles, which could have implications for microbiology, neurobiology, and medicine.
In bacterial systems, D-amino acids are known to be involved in cell wall remodeling and biofilm regulation. nih.govfrontiersin.orgresearchgate.net The production of non-canonical D-amino acids, including D-methionine and D-leucine, has been observed in various bacterial phyla. nih.gov It is plausible that D-Norleucine, either produced endogenously by certain bacteria or encountered in the environment, could have similar regulatory functions. For instance, a bacterial D-amino acid transaminase can utilize 2-oxohexanoate (B1239944) to form D-Norleucine from other D-amino acids, suggesting a potential role in D-amino acid metabolism and signaling. nih.gov
In the context of neurobiology, D-amino acids such as D-serine are known to act as neuromodulators. nih.gov The unnatural amino acid norleucine has been used experimentally to probe the structure and function of proteins involved in neurodegenerative diseases. drugbank.com Specifically, substituting methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects, highlighting the potential of norleucine derivatives in studying and potentially mitigating Alzheimer's disease. wikipedia.org Further investigation into the direct effects of D-Norleucine on neuronal cells and its potential to cross the blood-brain barrier is warranted.
The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), an L-isomer of a norleucine derivative, has been studied for its anticancer properties. nih.govwikipedia.org This raises the question of whether D-Norleucine or its derivatives could exhibit interesting pharmacological activities, potentially as enzyme inhibitors or modulators of metabolic pathways.
Integration of Omics Technologies for Comprehensive D-Norleucine Analysis
The comprehensive analysis of D-Norleucine in biological systems requires sensitive and high-throughput analytical techniques. The integration of "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to understanding the synthesis, incorporation, and functional consequences of D-Norleucine.
Metabolomics can be employed to detect and quantify D-Norleucine in complex biological samples. Advanced analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS), can be optimized for the chiral separation and sensitive detection of D-amino acids. The development of robust metabolomic workflows will be crucial for identifying the presence and abundance of D-Norleucine in various organisms and tissues, and for correlating its levels with specific physiological or pathological states.
Proteomics can be utilized to investigate the misincorporation of norleucine into proteins in place of methionine. nih.gov This phenomenon can be particularly relevant in recombinant protein production, where the host organism's metabolism might be altered. nih.govnih.gov Mass spectrometry-based proteomics can identify the specific sites and extent of norleucine incorporation, providing insights into the fidelity of protein synthesis and the potential functional consequences of such substitutions. frontiersin.orgcaltech.edu For example, the global replacement of methionine with norleucine in cytochrome P450 BM-3 has been shown to increase its peroxygenase activity. caltech.edu
The integration of data from these different omics platforms can provide a systems-level understanding of the role of D-Norleucine. For instance, combining metabolomic data on D-Norleucine levels with proteomic data on its incorporation into specific proteins could reveal novel biological pathways and regulatory networks.
| Omics Technology | Application for D-Norleucine Research | Key Insights |
| Metabolomics | Detection and quantification in biological samples. | Understanding endogenous production and distribution. |
| Proteomics | Identification of norleucine misincorporation in proteins. | Assessing the impact on protein structure and function. caltech.edu |
| Transcriptomics | Analysis of gene expression changes in response to D-Norleucine. | Identifying regulatory pathways influenced by D-Norleucine. |
Development of Next-Generation D-Norleucine-Based Research Tools
The unique properties of D-Norleucine can be harnessed to develop novel research tools for studying biological processes. These tools can range from fluorescent probes for cellular imaging to inhibitors for probing enzyme function.
Fluorescent Probes: Fluorescently labeled D-amino acids (FDAAs) have emerged as powerful tools for imaging bacterial cell wall biosynthesis. tocris.com By analogy, fluorescently tagged D-Norleucine could be synthesized and used to investigate its uptake and localization in various cell types. Such probes could be valuable for real-time imaging studies in both prokaryotic and eukaryotic systems. wiley.comsigmaaldrich.comlumiprobe.com
Enzyme Inhibitors and Antagonists: As an analog of other amino acids, D-Norleucine and its derivatives have the potential to act as enzyme inhibitors. The aforementioned 6-diazo-5-oxo-L-norleucine (DON) serves as a prime example of how a norleucine scaffold can be used to design potent enzyme inhibitors. nih.govwikipedia.orgacs.org Future research could focus on designing and synthesizing D-Norleucine-based inhibitors that target specific enzymes with high selectivity, providing valuable tools for chemical biology and drug discovery.
Probes for Protein Structure and Function: The incorporation of norleucine in place of methionine has been used to study the role of this sulfur-containing amino acid in protein structure and function. drugbank.comwikipedia.orgresearchgate.netnih.gov D-Norleucine, with its distinct stereochemistry, could offer a unique probe to investigate the stereospecificity of protein-protein interactions and enzyme active sites.
Addressing Stereoselectivity Challenges in Biological and Synthetic Systems
A central challenge in both the production and biological application of D-Norleucine is achieving high stereoselectivity. The ability to produce and utilize the D-enantiomer without contamination from its L-counterpart is crucial for many applications.
In Synthetic Systems: The asymmetric synthesis of D-amino acids remains a significant challenge in organic chemistry. While various methods have been developed, they often require chiral catalysts or auxiliaries, which can be expensive and difficult to remove. The development of more efficient and scalable stereoselective synthetic routes to D-Norleucine is an ongoing area of research.
In Biological Systems: Enzymatic synthesis offers a highly stereoselective alternative to chemical methods. Enzymes such as D-amino acid transaminases (DATA) can catalyze the stereospecific amination of α-keto acids to produce D-amino acids with high enantiomeric excess. mdpi.comresearchgate.netmdpi.com The engineering of these enzymes to have high activity and stability for the production of D-Norleucine is a key future direction. mdpi.com
Another enzymatic approach is the resolution of racemic mixtures of DL-norleucine. sciencemadness.org This can be achieved using stereoselective enzymes, such as D-amino acid oxidase, which specifically degrades the D-enantiomer, or enzymes that selectively modify one enantiomer, allowing for its separation. researchgate.netnih.gov
The misincorporation of norleucine into proteins also presents a stereoselectivity challenge. While the protein synthesis machinery is highly specific for L-amino acids, the potential for D-amino acids to be incorporated under certain conditions cannot be entirely ruled out, especially in engineered systems. Understanding the mechanisms that ensure the stereochemical fidelity of protein synthesis is crucial for controlling the incorporation of non-canonical amino acids like D-Norleucine.
| Approach | Method | Key Challenge | Future Direction |
| Chemical Synthesis | Asymmetric catalysis | Scalability and cost of chiral catalysts. | Development of more efficient and robust catalytic systems. |
| Enzymatic Synthesis | D-amino acid transaminases | Enzyme stability and substrate specificity. | Protein engineering to improve enzyme performance for D-Norleucine. mdpi.com |
| Enzymatic Resolution | Stereoselective enzymes | Efficiency of separation of the desired enantiomer. | Discovery and engineering of novel enzymes for efficient resolution. sciencemadness.orgresearchgate.net |
Q & A
Q. What are the key differences in physicochemical properties between D-norleucine and its structural analogs?
- Methodological Approach : Compare solubility, logP, and pKa values using experimental (e.g., shake-flask method for solubility) and computational tools (e.g., MarvinSketch). Note that D-norleucine’s melting point and stability differ from norvaline due to side-chain length .
Guidelines for Addressing Contradictions and Enhancing Reproducibility
- Data Validation : Replicate experiments across independent labs using standardized protocols .
- Structural Documentation : Provide full crystallographic data (deposited in PDB) for enzyme-inhibitor complexes .
- Ethical Reporting : Disclose all reaction conditions, including batch-specific variability in enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
